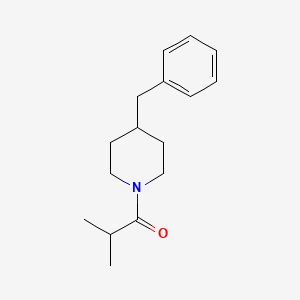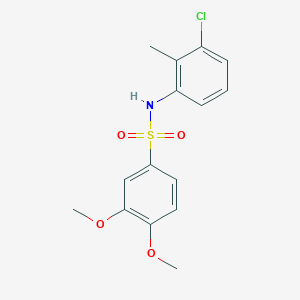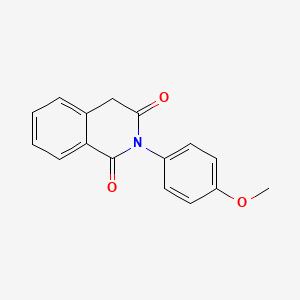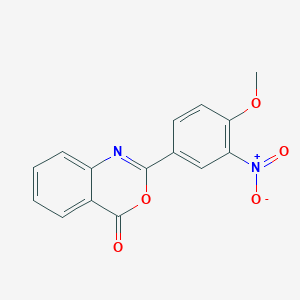![molecular formula C22H25N5O B5640235 (3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5640235.png)
(3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidin-amine derivatives involves strategic nucleophilic substitution reactions and careful manipulation of functional groups to achieve the desired molecular architecture. For example, the antifungal effects of certain pyrimidin-amine derivatives have been explored, highlighting the synthetic routes to achieve these bioactive molecules through nucleophilic displacement of chloride in the pyrimidine ring (Jafar et al., 2017).
Molecular Structure Analysis
Crystal structure and density functional theory (DFT) studies provide insights into the molecular conformation and electronic properties of pyrimidin-amine compounds. For instance, the crystal structure analysis of a closely related compound reveals stabilization by intramolecular hydrogen bonds, forming a compact S(6) ring motif and demonstrating the importance of non-covalent interactions in defining molecular geometry and reactivity (Murugavel et al., 2014).
Chemical Reactions and Properties
Reactivity studies indicate that pyrimidin-amines can undergo various chemical transformations, including nucleophilic additions and condensation reactions, to form a diverse array of heterocyclic structures. This reactivity is pivotal for the synthesis of biologically relevant molecules and the exploration of new therapeutic agents (Farouk et al., 2021).
properties
IUPAC Name |
(3R,4S)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-14-4-9-18(15(2)25-14)21-10-11-24-22(26-21)27-12-19(20(23)13-27)16-5-7-17(28-3)8-6-16/h4-11,19-20H,12-13,23H2,1-3H3/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIWBQQVCVOSHI-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3CC(C(C3)N)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)N3C[C@@H]([C@H](C3)N)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-4-(4-methoxyphenyl)pyrrolidin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-3-yl}methanol](/img/structure/B5640180.png)
![4-[(dimethylamino)(2-fluorophenyl)acetyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5640189.png)
![5-methyl-1'-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5640197.png)




![2-(2-thienyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5640215.png)

![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)
![ethyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5640224.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B5640236.png)
